N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a fluorophenyl group, and a trifluoromethylbenzamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazo[2,1-b][1,3]thiazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions typically yield derivatives with modified electronic properties, enhancing their biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. The imidazo[2,1-b][1,3]thiazole core interacts with molecular targets such as kinases, leading to the disruption of cellular processes like proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can be compared to other imidazo[2,1-b][1,3]thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole core but differs in the substituents, leading to variations in biological activity.
Coumarin clubbed thiazines: These compounds also exhibit antimicrobial and antioxidant activities but have different structural features and applications.
The uniqueness of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of a fluorophenyl group and a trifluoromethylbenzamide moiety, which enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H15F4N3OS |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H15F4N3OS/c21-15-7-3-12(4-8-15)17-16(27-9-10-29-19(27)26-17)11-25-18(28)13-1-5-14(6-2-13)20(22,23)24/h1-8H,9-11H2,(H,25,28) |
InChI Key |
IBKUOOIMEPYKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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